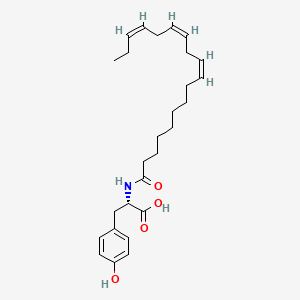

n-(alpha-Linolenoyl) tyrosine

説明

N-(alpha-Linolenoyl) tyrosine, also known as NLT, is a derivative of tyrosine . It has a molecular formula of C27H39NO4 and a molecular weight of 441.6 g/mol . The IUPAC name for this compound is 3-(4-hydroxyphenyl)-2-[[ (9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]amino]propanoic acid .

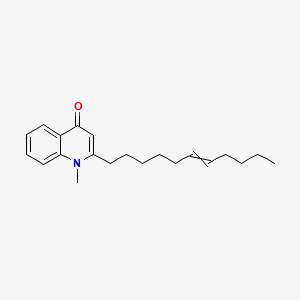

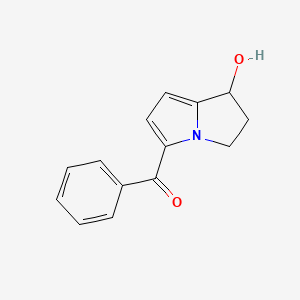

Molecular Structure Analysis

The molecular structure of N-(alpha-Linolenoyl) tyrosine is characterized by an amide bond . The compound is too flexible for conformer generation .Physical And Chemical Properties Analysis

N-(alpha-Linolenoyl) tyrosine has a molecular weight of 441.6 g/mol. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4. The compound has a rotatable bond count of 17. Its exact mass and monoisotopic mass are both 441.28790873 g/mol. The topological polar surface area of the compound is 86.6 Ų .科学的研究の応用

Parkinson's Disease Research

N-(α-Linolenoyl) tyrosine (NLT) has been investigated for its potential anti-Parkinson properties. Studies have shown that NLT can improve the rotational behavior of rats with unilateral striatal lesions, a model for Parkinson's disease. This improvement is attributed to NLT's ability to increase dopamine levels, turnover, and release in the striatum, similar to the action of D-amphetamine. These findings suggest that NLT may have beneficial effects for patients with Parkinson's disease or other disorders involving dopamine insufficiency (Yehuda, 2002).

Biosynthesis of Cyanogenic Glucosides

Research has identified N-hydroxytyrosine as an intermediate in the biosynthesis of dhurrin, a cyanogenic glucoside found in Sorghum bicolor. This represents the first demonstration of the formation of an alpha-N-hydroxy-amino acid in a biological system, highlighting a significant aspect of plant secondary metabolism (Møller & Conn, 1979).

Hepato-Pancreato-Renal Disorders

A study exploring a disorder resembling hereditary tyrosinemia identified abnormalities in the metabolism of polyunsaturated fatty acids (PUFAs). The disorder, involving optic atrophy, cerebellar degeneration, and exocrine pancreatic hypoplasia, showed a distinctive PUFA profile, with elevated linoleic acid and subnormal linolenic acid. This underscores the importance of tyrosine and its derivatives in understanding complex metabolic disorders (Sharp et al., 1988).

特性

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)28-25(27(31)32)22-23-18-20-24(29)21-19-23/h3-4,6-7,9-10,18-21,25,29H,2,5,8,11-17,22H2,1H3,(H,28,30)(H,31,32)/b4-3-,7-6-,10-9-/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQLZTQITSWABQ-GMOGWPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(alpha-Linolenoyl) tyrosine | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

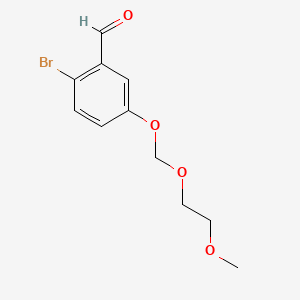

![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584588.png)

![7H-[1,3]Dioxolo[4,5-g][2,1]benzoxazole](/img/structure/B584602.png)

![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide](/img/structure/B584603.png)

![2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-Carboxyphenyl Ester](/img/structure/B584605.png)

![2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-[(2-Carboxyphenoxy)carbonyl]phenyl Ester](/img/structure/B584607.png)